molecular formula C16H16N2O4S B5203940 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5203940
M. Wt: 332.4 g/mol
InChI Key: YRAZZPNCMCWSJL-UHFFFAOYSA-N
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Description

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring system, which is further substituted with a 4-methyl-3-nitrophenyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of the sulfonyl group to the aromatic ring, often achieved using sulfonyl chlorides in the presence of a base such as pyridine.

    Cyclization: The formation of the tetrahydroisoquinoline ring system, which can be accomplished through various cyclization reactions, including Pictet-Spengler condensation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Sulfide derivatives: Formed by the reduction of the sulfonyl group.

    Halogenated derivatives: Formed by electrophilic substitution reactions.

Scientific Research Applications

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-nitrophenyl)sulfonyl]tryptophan: A sulfonamide compound with similar structural features.

    2-(4-methylsulfonyl phenyl) derivatives: Compounds with similar sulfonyl and aromatic substitution patterns.

Uniqueness

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline ring system with a sulfonyl group and a nitro-substituted aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, sulfonyl hydrazones derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis comparable to established drugs like isoniazid .

Compound TypeMIC (µM)Selectivity Index
Sulfonyl Hydrazones0.07 - 0.32High (SI > 2000)

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). The results indicated a favorable selectivity index for certain derivatives, suggesting low cytotoxicity while maintaining antimicrobial efficacy .

The biological activity of This compound can be attributed to its ability to inhibit specific enzymatic pathways. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in various pathogens including Plasmodium falciparum .

Study 1: Antimycobacterial Activity

In a study focused on antimycobacterial activity, derivatives of tetrahydroisoquinoline were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated that compounds with similar structural motifs had potent antimicrobial effects with low cytotoxicity .

Study 2: Inhibition of DHODH

Another investigation highlighted the inhibition of DHODH by related compounds. This inhibition was confirmed through in vitro assays that measured the impact on cellular growth and viral replication. The findings suggest that these compounds could serve as potential immunosuppressive agents or lead compounds for further drug development .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-6-7-15(10-16(12)18(19)20)23(21,22)17-9-8-13-4-2-3-5-14(13)11-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAZZPNCMCWSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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